(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is a chemical compound with the molecular formula C11H11NO4S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate, often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate involves its interaction with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetoxymethyl and sulfamoyl groups differentiates it from other thiophene derivatives, potentially offering unique applications in various fields .
Properties
Molecular Formula |
C11H11NO4S2 |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
(2-sulfamoyl-1-benzothiophen-5-yl)methyl acetate |
InChI |
InChI=1S/C11H11NO4S2/c1-7(13)16-6-8-2-3-10-9(4-8)5-11(17-10)18(12,14)15/h2-5H,6H2,1H3,(H2,12,14,15) |
InChI Key |
JPSSAXLGXLTVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.